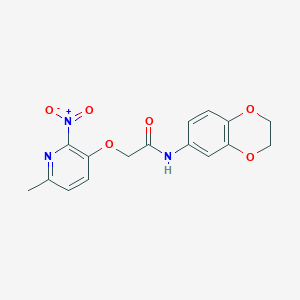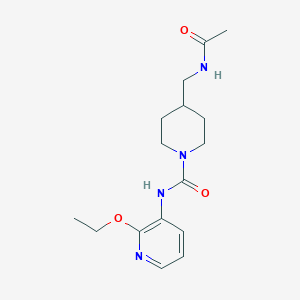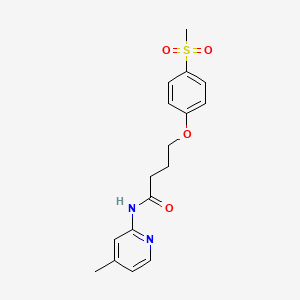
2-cyclopropyl-N-(2-oxoazepan-3-yl)quinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclopropyl-N-(2-oxoazepan-3-yl)quinoline-4-carboxamide, also known as CPQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPQ is a quinoline derivative that has a cyclopropyl group and an azepane ring, making it structurally unique.
Wissenschaftliche Forschungsanwendungen
2-cyclopropyl-N-(2-oxoazepan-3-yl)quinoline-4-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-cyclopropyl-N-(2-oxoazepan-3-yl)quinoline-4-carboxamide has shown promising results as a potent inhibitor of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 2-cyclopropyl-N-(2-oxoazepan-3-yl)quinoline-4-carboxamide has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, 2-cyclopropyl-N-(2-oxoazepan-3-yl)quinoline-4-carboxamide has been studied for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Wirkmechanismus
2-cyclopropyl-N-(2-oxoazepan-3-yl)quinoline-4-carboxamide exerts its pharmacological effects by inhibiting specific enzymes, including topoisomerase II, acetylcholinesterase, and pro-inflammatory cytokines. Topoisomerase II plays a critical role in DNA replication and cell division, and its inhibition by 2-cyclopropyl-N-(2-oxoazepan-3-yl)quinoline-4-carboxamide leads to cell cycle arrest and apoptosis. Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter that is essential for cognitive function. By inhibiting acetylcholinesterase, 2-cyclopropyl-N-(2-oxoazepan-3-yl)quinoline-4-carboxamide increases the levels of acetylcholine in the brain, leading to improved cognitive function. 2-cyclopropyl-N-(2-oxoazepan-3-yl)quinoline-4-carboxamide also inhibits the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases.
Biochemical and Physiological Effects:
2-cyclopropyl-N-(2-oxoazepan-3-yl)quinoline-4-carboxamide has been shown to have several biochemical and physiological effects, including inhibition of topoisomerase II, acetylcholinesterase, and pro-inflammatory cytokines. Inhibition of topoisomerase II leads to cell cycle arrest and apoptosis, while inhibition of acetylcholinesterase leads to increased levels of acetylcholine in the brain, resulting in improved cognitive function. Inhibition of pro-inflammatory cytokines leads to a reduction in inflammation, which is beneficial in various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-cyclopropyl-N-(2-oxoazepan-3-yl)quinoline-4-carboxamide has several advantages for lab experiments, including its unique chemical structure, potent pharmacological effects, and potential therapeutic applications. However, 2-cyclopropyl-N-(2-oxoazepan-3-yl)quinoline-4-carboxamide also has some limitations, including its low solubility in water, which can make it challenging to administer in vivo. Moreover, 2-cyclopropyl-N-(2-oxoazepan-3-yl)quinoline-4-carboxamide has not been extensively studied in clinical trials, and its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are several potential future directions for research on 2-cyclopropyl-N-(2-oxoazepan-3-yl)quinoline-4-carboxamide, including further studies on its pharmacological effects, optimization of its synthesis method, and clinical trials to evaluate its safety and efficacy in humans. Moreover, 2-cyclopropyl-N-(2-oxoazepan-3-yl)quinoline-4-carboxamide could be studied for its potential use in combination therapy with other drugs for the treatment of various diseases. Additionally, more research is needed to understand the long-term effects of 2-cyclopropyl-N-(2-oxoazepan-3-yl)quinoline-4-carboxamide and its potential for drug resistance.
Synthesemethoden
The synthesis of 2-cyclopropyl-N-(2-oxoazepan-3-yl)quinoline-4-carboxamide involves a multi-step process, starting with the reaction of 2-cyclopropyl-4-nitrophenol with ethyl bromoacetate to form 2-cyclopropyl-4-(ethoxycarbonyl)phenol. This intermediate is then reacted with phthalic anhydride and ammonium acetate to form 2-cyclopropyl-4-(1,3-dioxoisoindolin-2-yl)phenol. The final step involves the reaction of this intermediate with 3-aminocaprolactam to form 2-cyclopropyl-N-(2-oxoazepan-3-yl)quinoline-4-carboxamide.
Eigenschaften
IUPAC Name |
2-cyclopropyl-N-(2-oxoazepan-3-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c23-18(22-16-7-3-4-10-20-19(16)24)14-11-17(12-8-9-12)21-15-6-2-1-5-13(14)15/h1-2,5-6,11-12,16H,3-4,7-10H2,(H,20,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRRFCUYXDHTSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4CC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-N-(2-oxoazepan-3-yl)quinoline-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2-Fluorophenoxy)ethyl]-2-(naphthalen-2-yloxymethyl)benzimidazole](/img/structure/B7681330.png)
![[2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate](/img/structure/B7681336.png)
![2-methoxy-N-[4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl]benzamide](/img/structure/B7681342.png)

![3-Nitro-4-[2-(oxolan-2-yl)ethylamino]benzonitrile](/img/structure/B7681356.png)
![N-[(5-bromothiophen-2-yl)methyl]-N-[(1-cyclopropyltetrazol-5-yl)methyl]ethanamine](/img/structure/B7681358.png)
![6-[(Dimethylsulfamoylamino)methyl]-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran](/img/structure/B7681361.png)
![1-[[4-(3-Oxopiperazin-1-yl)phenyl]methyl]-3-pyridin-4-ylurea](/img/structure/B7681369.png)
![1-[[4-(3-Oxopiperazin-1-yl)phenyl]methyl]-3-pyridin-2-ylurea](/img/structure/B7681373.png)
![2-(1H-benzimidazol-2-ylmethylsulfanyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B7681385.png)

![N-[2-(1,3-benzothiazol-2-ylamino)ethyl]-2-(6-methylpyridin-3-yl)acetamide](/img/structure/B7681413.png)

![1-(4-methoxyphenyl)-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B7681438.png)